2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid is a useful research compound. Its molecular formula is C13H17NO6S2 and its molecular weight is 347.4. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-4-methylsulfanyl-butyric acid, due to its complex structure, plays a significant role in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential in creating new drugs and materials with unique properties. For instance, the synthesis of penicillamine, a drug used in the treatment of rheumatoid arthritis and Wilson's disease, involves intermediates that share functional groups with this compound, highlighting its relevance in medicinal chemistry (Nanjappan, Ramalingam, Mosberg, & Woodard, 1993). Additionally, its sulfonic acid moiety is a critical feature in synthesizing sulfonated compounds, which are key in developing catalysts, ion exchange resins, and antimicrobial agents (Hazra, Martins, Silva, & Pombeiro, 2015).
Role in Antimicrobial and Antiviral Research
The structural motif of this compound is instrumental in the design of antimicrobial and antiviral agents. Research has shown that compounds derived from it possess significant activity against various pathogens. For example, novel oxadiazoles derived from α-amino acids, which structurally resemble our compound of interest, have shown potential as antiviral agents, particularly against HIV (Syed, Akhtar, Al-Masoudi, Jones, & Hameed, 2011). This underscores the compound's utility in developing new therapeutic agents against infectious diseases.
Applications in Material Science
The unique chemical structure of this compound also finds applications in material science, particularly in the development of novel polymers and materials with specific properties. For instance, sulfonic acid-containing polybenzoxazine, synthesized from similar sulfonylamino acids, has been explored for its use in proton exchange membranes for fuel cells, showcasing the compound's potential in renewable energy technologies (Yao, Yan, Ding, Lu, Dong, Ishida, Litt, & Zhu, 2014).
Catalysis and Organic Synthesis
The sulfonylamino and methylsulfanyl groups present in this compound are valuable for catalysis and organic synthesis. Compounds containing these functional groups have been used as catalysts in various chemical reactions, including the oxidation of cyclohexane, demonstrating the compound's role in facilitating environmentally friendly chemical processes (Hazra, Ribeiro, da Silva, de Castro, & Pombeiro, 2016).
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6S2/c1-21-7-4-10(13(15)16)14-22(17,18)9-2-3-11-12(8-9)20-6-5-19-11/h2-3,8,10,14H,4-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBNGVGNHZWMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.